molecular formula C18H25NO3S B2522683 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 1797144-62-7

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2522683
CAS No.: 1797144-62-7
M. Wt: 335.46
InChI Key: FPQNUEKGNZIZAE-UHFFFAOYSA-N
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Description

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is a chemical compound of interest in advanced chemical and pharmaceutical research. Its molecular structure, which incorporates an azetidine ring and a phenylpropan-1-one group, is similar to scaffolds used in developing novel therapeutic agents. For instance, compounds with related 3-phenylpropan-1-one structures are investigated in the development of bifunctional compounds, such as PROTACs, for targeted protein degradation via the ubiquitin-proteasome pathway . The presence of the sulfonyl group attached to the cyclohexyl moiety can enhance the molecule's binding characteristics and selectivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended solely for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-(3-cyclohexylsulfonylazetidin-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c20-18(12-11-15-7-3-1-4-8-15)19-13-17(14-19)23(21,22)16-9-5-2-6-10-16/h1,3-4,7-8,16-17H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQNUEKGNZIZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of azetidine-3-one as a starting material, which undergoes a series of reactions including sulfonylation and alkylation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The cyclohexylsulfonyl group and the azetidine ring are likely to play key roles in these interactions, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Reference
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-phenylpropan-1-one 1797631-96-9 C₁₉H₂₄F₃NO₃S 403.5 Cyclohexylsulfonyl azetidine core; 3-phenylpropan-1-one chain
3-(4-Chloro-3-methylphenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)propan-1-one 1797276-28-8 C₁₉H₂₆ClNO₃S 383.9 Cyclohexylsulfonyl azetidine core; 4-chloro-3-methylphenylpropan-1-one chain
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one 1704522-35-9 C₁₈H₂₁NO₄S₂ 379.5 4-Methoxyphenylsulfonyl azetidine core; 3-methylthiophen-2-ylpropan-1-one chain
1-(3-((4-Fluorophenoxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one 2034230-40-3 C₂₅H₂₃FNO₂ 396.5 (calc.) 4-Fluorophenoxymethyl azetidine core; diphenylpropan-1-one chain
1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone 1795491-82-5 C₂₀H₂₆N₂O₃S 374.5 Cyclohexylsulfonyl azetidine core; 1-methylindole-3-yl ethanone chain
Key Observations:

Sulfonyl Group Variations: The target compound’s cyclohexylsulfonyl group (electron-withdrawing, bulky) contrasts with the 4-methoxyphenylsulfonyl group in , which introduces electron-donating methoxy substituents. This difference likely affects solubility and metabolic stability.

The 3-methylthiophen-2-yl group in introduces a sulfur-containing heterocycle, which may improve binding to metal ions or thiol-containing biological targets.

The 1-methylindole-3-yl ethanone in adds a nitrogen-rich heterocycle, which could enhance interactions with aromatic amino acids in enzyme active sites.

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